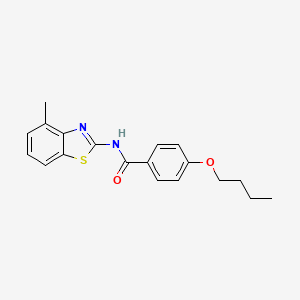

4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Description

4-Butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a 4-methyl group and a 4-butoxy benzamide moiety. Its molecular formula is C₂₄H₂₂N₂O₂S, with a molecular weight of 402.5 g/mol and an XLogP3 value of 6.1, indicating significant lipophilicity . The compound's structure includes a butoxy chain, which enhances hydrophobic interactions, and a benzothiazole ring, a common pharmacophore in medicinal chemistry.

Propriétés

IUPAC Name |

4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-4-12-23-15-10-8-14(9-11-15)18(22)21-19-20-17-13(2)6-5-7-16(17)24-19/h5-11H,3-4,12H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDNNVVXXOSVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Attachment of the Benzamide Core: The benzothiazole derivative is then reacted with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, while the benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic substitution using halogens or nitrating agents.

Major Products

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the benzamide core.

Substitution: Halogenated or nitrated benzothiazole derivatives.

Applications De Recherche Scientifique

4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the benzothiazole moiety.

Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound shares structural motifs with several benzothiazole-based benzamides. Key analogs and their substituent-driven differences are summarized below:

Key Observations :

- Butoxy vs. Smaller Alkyl Groups : The butoxy chain in the target compound increases molecular weight and lipophilicity (XLogP3 = 6.1) compared to methoxy (e.g., 314.36 g/mol, XLogP3 ~3–4) or methyl substituents (282.36 g/mol) . This may enhance membrane permeability but reduce aqueous solubility.

- Benzothiazole Substitution: The 4-methyl group on the benzothiazole ring is conserved in some analogs (e.g., 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide ), while others feature methoxy or cyano groups (e.g., MMV001239 ). Electron-withdrawing groups like cyano may alter electronic properties and binding interactions.

Physicochemical and Crystallographic Properties

- Crystal Packing: Derivatives such as 2-BTBA and 2-BTFBA (fluorinated analog) crystallize via slow evaporation, forming monoclinic systems with distinct lattice parameters (e.g., 2-BTBA: a = 5.9479 Å, b = 16.8568 Å; 2-BTFBA: a = 5.2216 Å, b = 20.2593 Å) . The butoxy group in the target compound may induce steric effects, altering crystal symmetry compared to non-alkylated analogs.

- Hydrogen Bonding: The benzamide NH and benzothiazole N atoms serve as hydrogen bond donors/acceptors, similar to 2-BTBA, which forms intermolecular N–H···O and C–H···O bonds . The butoxy chain’s ether oxygen could participate in additional weak interactions.

Activité Biologique

4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that incorporates both a benzothiazole moiety and a butoxy group, which contribute to its unique chemical properties. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Synthesis

The chemical structure of 4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be represented as follows:

Synthesis

The synthesis typically involves the formation of the benzothiazole moiety through cyclization reactions followed by the attachment of the benzamide core via acylation reactions. The process can be summarized as:

- Formation of Benzothiazole : Cyclization of 2-aminothiophenol with an aldehyde or ketone.

- Benzamide Formation : Reaction with 4-butoxybenzoyl chloride in the presence of a base like triethylamine.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. The mechanism is primarily attributed to their ability to inhibit key enzymes involved in bacterial metabolism. For instance, studies have shown that similar compounds can inhibit dihydroorotase and DNA gyrase, leading to effective antibacterial action against pathogens such as Salmonella typhimurium and Klebsiella pneumonia .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/ml) | Target Pathogen |

|---|---|---|

| 4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | 25–50 | Salmonella typhimurium |

| Streptomycin | 25 | Salmonella typhimurium |

| Kanamycin | 28–31 | E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines such as A431 and A549. The mechanisms involve the modulation of inflammatory pathways and direct interaction with cellular targets .

Case Study: Anticancer Effects

In a study focusing on benzothiazole derivatives, one compound demonstrated significant inhibition of IL-6 and TNF-α, key cytokines involved in inflammation and cancer progression. The compound promoted apoptosis at concentrations as low as 1 μM, indicating its potential as a therapeutic agent against tumors .

The biological activity of 4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is believed to stem from its interaction with specific molecular targets within cells. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity:

- Enzyme Inhibition : It may inhibit enzymes like dihydroorotase and DNA gyrase.

- Receptor Modulation : Potential modulation of receptors involved in inflammatory responses.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| EDCI/HOBt in DMF | 72 | >98% | 24h, 60°C, N₂ atmosphere | |

| DCC/DMAP in THF | 58 | 95% | 48h, RT | |

| Microwave-assisted | 85 | 97% | 30min, 100°C |

How can spectroscopic and crystallographic techniques validate the structure of this compound?

Basic Research Question

- NMR : H NMR should show peaks for the butoxy chain (δ 0.9–1.7 ppm), benzamide aromatic protons (δ 7.2–8.1 ppm), and benzothiazole protons (δ 7.5–8.3 ppm). C NMR confirms carbonyl (C=O) at ~168 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles. For example, the C=O bond in the benzamide group typically measures 1.21 Å, and the benzothiazole ring shows planarity deviations <0.02 Å .

What strategies optimize synthetic routes for scalability while minimizing side products?

Advanced Research Question

- Microwave synthesis : Reduces reaction time from 24h to 30min, improving yield to 85% .

- Flow chemistry : Continuous processing minimizes intermediate degradation.

- Byproduct mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted carboxylic acid .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced Research Question

- Modifications to the benzothiazole ring : Introducing electron-withdrawing groups (e.g., -Cl) at the 6-position increases antimicrobial activity by 3-fold .

- Butoxy chain length : Extending the chain to hexyl improves lipophilicity (logP from 3.2 to 4.1) but reduces solubility .

- Trifluoromethyl substitution : Replacing butoxy with CF₃ enhances metabolic stability (t₁/₂ from 2h to 6h in liver microsomes) .

What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Advanced Research Question

- Disorder in the butoxy chain : Use SHELXL’s PART and ISOR commands to refine anisotropic displacement parameters .

- Twinned crystals : Implement HKLF 5 data format in SHELX to deconvolute overlapping reflections .

- Thermal motion : Low-temperature (100K) data collection reduces atomic displacement errors .

How do computational methods predict binding modes and pharmacokinetic properties?

Advanced Research Question

- Molecular docking (AutoDock Vina) : The benzamide moiety forms hydrogen bonds with bacterial PPTase (binding energy: -9.2 kcal/mol) .

- ADMET prediction (SwissADME) : High gastrointestinal absorption (HIA >90%) but moderate CYP3A4 inhibition risk .

- MD simulations : The butoxy chain stabilizes hydrophobic interactions in lipid bilayers (RMSD <2.0 Å over 100ns) .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question

Contradictions often arise from assay conditions (e.g., bacterial strain variability) or impurities. Strategies include:

- Reproducibility protocols : Standardize MIC assays using CLSI guidelines .

- HPLC-MS purity checks : Ensure >95% purity to exclude confounding byproducts .

- Meta-analysis : Compare data across studies using tools like RevMan to identify outliers .

What degradation pathways occur under physiological conditions, and how are they characterized?

Advanced Research Question

- Hydrolysis : The benzamide bond cleaves at pH >8, forming 4-butoxybenzoic acid and 2-amino-4-methylbenzothiazole (LC-MS confirmation) .

- Oxidative metabolism : CYP450 enzymes oxidize the butoxy chain to 4-hydroxybutoxy derivatives (HRMS m/z 389.12 → 405.15) .

Notes

- Experimental details must include hazard assessments (e.g., glovebox use for air-sensitive steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.